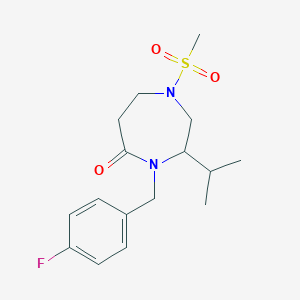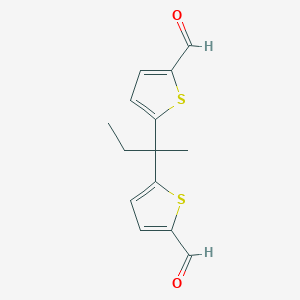![molecular formula C16H19N5 B5482980 2,5-dimethyl-N-[1-(4-pyridinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5482980.png)
2,5-dimethyl-N-[1-(4-pyridinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,5-dimethyl-N-[1-(4-pyridinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the family of Pyrazolo[1,5-a]pyrimidine (PP) derivatives . These are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and have attracted a lot of attention in material science due to their significant photophysical properties . The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Synthesis Analysis
The synthesis of PP derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .Molecular Structure Analysis
The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The PP derivatives synthesis has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Mécanisme D'action
Pyrimidine and its fused derivatives including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds had received much interest due to their diverse biological potential . These pyrimidine derivatives exerted their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Orientations Futures
The PP derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have a high impact in medicinal chemistry, and their potential applications are still being explored . The future research directions could involve the development of new synthesis pathways, exploration of new applications, and further studies on their biological activities.
Propriétés
IUPAC Name |
2,5-dimethyl-N-(1-pyridin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-4-14(13-5-7-17-8-6-13)19-16-9-11(2)18-15-10-12(3)20-21(15)16/h5-10,14,19H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIFHYHNCFKWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NC2=CC(=NC3=CC(=NN32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-5-(1H-pyrazol-1-yl)benzamide](/img/structure/B5482905.png)
![N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]methionine](/img/structure/B5482906.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5482909.png)
![6-methyl-5-{[4-(2-pyridin-4-ylethyl)piperazin-1-yl]sulfonyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5482920.png)

![N~4~-{[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5482922.png)
![4-(1H-benzimidazol-1-yl)-1-[(2E)-3-(2-furyl)prop-2-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B5482927.png)

![2-({5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5482965.png)
![N-{1-{[(3-methoxypropyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B5482967.png)
![N-cycloheptyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5482975.png)
![2-[(3-chlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide](/img/structure/B5482983.png)

![methyl [4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetate](/img/structure/B5483000.png)